2-((4-Fluorophenyl)thio)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQSNTZPQXXQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties
A likely synthetic pathway for 2-((4-fluorophenyl)thio)aniline would start with the reaction of 1-fluoro-2-nitrobenzene (B31998) with 4-fluorothiophenol. This nucleophilic aromatic substitution, often facilitated by a base, would yield the intermediate (4-fluorophenyl)(2-nitrophenyl)sulfane. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as iron in acetic acid, would produce the final product, this compound. googleapis.com
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1-Fluoro-2-nitrobenzene, 4-Fluorothiophenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | (4-Fluorophenyl)(2-nitrophenyl)sulfane |
| 2 | (4-Fluorophenyl)(2-nitrophenyl)sulfane | Reducing agent (e.g., Fe/AcOH) | This compound |
Table 2: Predicted and Reported Properties of Related Compounds
| Property | 4-Fluoroaniline nih.gov | 2-((2,4-dimethylphenyl)thio)aniline (B569701) nih.gov |
| Molecular Formula | C6H6FN | C14H15NS |
| Molecular Weight | 111.12 g/mol | 229.34 g/mol |
| Appearance | Light-colored oily liquid | Yellow to brown liquid |
| Melting Point | -1.9 °C | Not available |
| Boiling Point | 188 °C | Not available |
Spectroscopic Data
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the this compound molecule in a single key bond-forming step, typically the formation of the carbon-sulfur bond. These methods are often preferred for their efficiency and atom economy.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of diaryl thioethers. researchgate.net This approach typically involves the reaction of an activated aryl halide with a thiol. For the synthesis of this compound, a common route involves the reaction of 2-aminothiophenol (B119425) with an activated 4-fluoro-substituted aromatic compound. However, a more prevalent industrial approach involves the reaction of a thiophenol with an ortho-nitro-substituted aryl halide, followed by the reduction of the nitro group. This is exemplified in the synthesis of the closely related compound, 2-((2,4-dimethylphenyl)thio)aniline (B569701). ambeed.com
In this method, an ortho-halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, is reacted with a corresponding thiophenol. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by the thiolate anion. researchgate.netrsc.org
A general representation of this SNAr approach is the S-arylation of a thiophenol with a nitroaromatic compound. ambeed.com This is followed by a reduction step, which is detailed in the multi-step synthesis section.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering milder reaction conditions compared to traditional methods. acsgcipr.org The Buchwald-Hartwig amination and related C-S coupling reactions are prominent examples. For the synthesis of this compound and its analogs, this typically involves the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. acsgcipr.org
One effective method involves a one-pot synthesis of unsymmetrical diaryl sulfides by coupling two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). nih.govberkeley.edu This approach avoids the need to handle often unstable and odorous thiols directly. The reaction is catalyzed by a palladium complex, for instance, one generated from Pd(OAc)₂ and a bulky electron-rich phosphine (B1218219) ligand like CyPF-tBu. nih.govberkeley.edu
While a direct synthesis of this compound using this method is not explicitly detailed in the provided literature, a representative reaction can be proposed based on the established methodology. This would involve the coupling of 2-bromoaniline (B46623) with 1-bromo-4-fluorobenzene (B142099) and TIPS-SH in a one-pot procedure.
A novel palladium-catalyzed intermolecular transthioetherification reaction of aryl halides with thioethers and thioesters has also been developed, expanding the toolkit for C-S bond formation. nih.govresearchgate.net
Below is a table summarizing typical conditions for palladium-catalyzed synthesis of diaryl thioethers:
| Catalyst System | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / CyPF-tBu | Aryl bromide, TIPS-SH, second aryl bromide | Toluene (B28343) | LiHMDS | 90 | Good to Excellent | nih.gov |
| PdCl₂ / Xantphos | Aryl halide, thioether/thioester | Xylene | KOtBu | 130 | High | nih.gov |
Copper-Mediated Synthetic Methods
Copper-mediated C-S cross-coupling reactions, often referred to as Ullmann-type condensations, are a classic and still widely used method for the synthesis of diaryl thioethers. nih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of new ligand systems. nih.govresearchgate.net
The traditional Ullmann condensation involves the reaction of an aryl halide with a thiophenol in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. nih.gov Modern variations often use catalytic amounts of a copper salt, such as copper(I) iodide (CuI), along with a ligand to facilitate the reaction at lower temperatures.
For the synthesis of thioanilines, a copper-catalyzed coupling of an o-haloaniline with a thiophenol can be employed. A patent for the synthesis of 2-aminodiphenyl sulfide (B99878) describes the reaction of o-iodoaniline with thiophenol using CuI as a catalyst and K₂CO₃ as a base. ijpsonline.com A similar approach can be envisioned for the synthesis of this compound.
The mechanism of Ullmann-type reactions is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. nih.gov
Reductive Thiolation and Oxidative Dehydroaromatization Methods
Reductive thiolation and oxidative dehydroaromatization represent a more recent and less conventional approach to synthesizing substituted anilines. These methods can construct the aromatic ring system from non-aromatic precursors.
One such method involves the HI-promoted cascade reaction of cyclohexanones with primary amines and sodium sulfinates to produce o-sulfanylanilines. rsc.org This process uses the cyclohexanone (B45756) as the source for the aryl ring and the sodium sulfinate as the sulfenylating agent. The proposed mechanism involves a three-component coupling that begins with the reductive ortho-thiolation of the cyclic ketone, followed by condensation with a primary amine and subsequent dehydrogenative aromatization. rsc.org
While this methodology provides a novel route to o-sulfanylanilines, its specific application for the synthesis of this compound has not been extensively documented.
Multi-Step Synthesis Pathways
Multi-step syntheses allow for the construction of complex molecules through a sequence of reactions. For this compound, a key multi-step pathway involves the initial formation of a diaryl thioether followed by functional group interconversion.
Condensation Reactions
While direct condensation reactions to form the core structure of this compound are not prominently featured in the literature, condensation principles are integral to the synthesis of related heterocyclic systems, such as phenothiazines, which can be derived from diarylamines. The synthesis of phenothiazines can be achieved through the reaction of a diarylamine with sulfur, a process that can be considered a type of condensation. researchgate.netgoogle.com
Furthermore, condensation reactions are fundamental in the synthesis of precursors. For example, the reaction of thiobenzamides in the presence of an oxidizing agent can lead to 1,2,4-thiadiazole (B1232254) derivatives, which are sulfur- and nitrogen-containing heterocycles. rsc.org
A more direct application of a multi-step synthesis that is not strictly a condensation reaction but a common pathway is the S-arylation of 2-nitrothiophenol (B1584256) with 1-fluoro-4-iodobenzene (B1293370) followed by reduction of the nitro group. A closely related industrial synthesis for 2-((2,4-dimethylphenyl)thio)aniline involves the S-arylation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro intermediate to the corresponding aniline. ambeed.com The reduction of the nitro group is a standard transformation and can be achieved with various reducing agents, such as iron in acetic acid or catalytic hydrogenation. libretexts.org
Below is a table summarizing the steps for a multi-step synthesis of a thioaniline analog:
| Step | Reaction | Reactants | Reagents | Product | Reference |
| 1 | S-Arylation (SNAr) | 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene | Base (e.g., K₂CO₃) | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | ambeed.com |
| 2 | Nitro Reduction | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | Fe, Acetic Acid or H₂, Catalyst | 2-((2,4-dimethylphenyl)thio)aniline | ambeed.com |
Nitro Group Reductions
The reduction of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of thioanilines. A common precursor, a nitroaromatic compound, is subjected to reducing agents to yield the desired aniline derivative. A variety of reagents and conditions can be employed for this purpose, each with its own advantages and substrate compatibility. wikipedia.org
Commonly used methods for the reduction of aromatic nitro compounds to anilines include:
Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While effective, Pd/C can sometimes lead to dehalogenation, a concern when dealing with halogenated compounds like those containing fluorine. commonorganicchemistry.com Raney nickel is often a suitable alternative in such cases. commonorganicchemistry.com
Metal-Based Reductions: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl2) in acidic media are mild and effective reagents for this transformation. commonorganicchemistry.comresearchgate.net These methods are often preferred for their chemoselectivity, leaving other reducible functional groups intact. commonorganicchemistry.com
Sulfide Reagents: Sodium sulfide (Na2S) or hydrogen sulfide with a base can be used, and this method can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Common Conditions | Notes | Reference |
|---|---|---|---|
| H₂ + Pd/C | Catalytic hydrogenation | Highly efficient but may cause dehalogenation. | commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic hydrogenation | Good alternative to Pd/C to avoid dehalogenation of aromatic halides. | commonorganicchemistry.com |
| Fe | Acidic conditions (e.g., AcOH) | Mild method, good for presence of other reducible groups. | commonorganicchemistry.comresearchgate.net |
| Zn | Acidic conditions (e.g., AcOH) | Mild method, good for presence of other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | - | Mild method, selective in the presence of other reducible groups. | commonorganicchemistry.com |
| Na₂S | - | Can be used for selective reduction of one nitro group over another. | commonorganicchemistry.com |
Amide Formation and Subsequent Reductions
An alternative and versatile route to thioanilines involves the formation of an amide bond followed by its reduction to the corresponding amine. This two-step process offers a high degree of control and is widely applicable.
The initial step is the formation of an amide. This is typically achieved by reacting a carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to a more reactive acid chloride, usually with thionyl chloride (SOCl₂). youtube.comnih.gov This acid chloride then readily reacts with an amine to form the stable amide linkage. youtube.comnih.gov Alternatively, coupling agents can be used to directly facilitate the condensation of a carboxylic acid and an amine without isolating the acid chloride intermediate. nih.gov
Once the amide is formed, it is reduced to the amine. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. libretexts.orglibretexts.org The reduction of an amide with LiAlH₄ is a robust method for preparing primary, secondary, and tertiary amines. youtube.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. libretexts.org This method is effective for both acyclic and cyclic amides (lactams). libretexts.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and related compounds while minimizing side product formation. The choice of solvent can significantly influence the outcome of the reaction.
For instance, in certain synthetic pathways, solvents like ethyl acetate (B1210297) and α,α,α-trifluorotoluene have been shown to provide the highest yields and the least amount of byproducts. researchgate.net In contrast, solvents such as tetrahydrofuran (B95107) (THF) and ethanol (B145695) can lead to the formation of undesired perfluorinated aniline. researchgate.net The use of dimethylformamide (DMF) might result in a complex mixture of fluorinated products, and reactions in water could lead to the formation of perfluorinated azo-compounds. researchgate.net
The selection of the catalyst and base is also critical. For example, in Suzuki coupling reactions to form a C-C bond in a related thiophene (B33073) compound, various palladium catalysts such as Pd(OAc)₂, PdCl₂, Pd/C, and Pd(PPh₃)₄ can be used, with Pd(PPh₃)₄ often being the preferred choice. google.com The choice of an inorganic base, like potassium carbonate (K₂CO₃), and its concentration can also impact the reaction efficiency. google.com
Gram-Scale Synthetic Protocols
Scaling up the synthesis from laboratory-scale to gram-scale production presents its own set of challenges that require careful consideration and optimization of the established protocol. A process that works efficiently on a small scale may not be directly translatable to a larger scale without modifications.
For a gram-scale synthesis to be successful, factors such as reaction time, temperature control, and purification methods need to be re-evaluated. For instance, a reported synthesis of a related bicyclic aniline derivative involved refluxing the reaction mixture for 8-10 hours. ias.ac.in After cooling and filtration, the crude product was recrystallized from methanol (B129727) to afford a high yield of the pure compound. ias.ac.in
In another example of a scaled-up process for a different compound, the purification step involved diluting the residue with petroleum ether, filtering, and then purifying the resulting filtrate by silica (B1680970) gel column chromatography to obtain the final product in high yield. chemicalbook.com These examples highlight the importance of robust and scalable purification techniques in achieving high purity and yield on a larger scale. The development of gram-scale protocols is essential for producing sufficient quantities of the target compound for further research and development. researchgate.net
Reactivity of the Aniline Moiety
The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a primary site for nucleophilic reactions and derivatization.
The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in various substitution reactions. Anilines are known to act as nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr), where they can displace a suitable leaving group on an electron-deficient aromatic ring. libretexts.orgyoutube.com The efficacy of anilines as nucleophiles is influenced by the electronic nature of substituents on the ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. In acid-catalyzed aminations, the aniline can act as the incoming nucleophile to form new C-N bonds with heterocyclic compounds.
The reaction of anilines with other reagents can sometimes proceed through a single electron transfer (SET) pathway, especially when reacting with aromatic compounds bearing strong electron-withdrawing groups. youtube.com This mechanism involves the initial transfer of a single electron from the nucleophilic aniline to the acceptor molecule, forming a radical-anion intermediate, which then proceeds to the substitution product. youtube.com
The nitrogen atom is a common site for chemical modification, or derivatization. Standard reactions for primary amines can be applied to introduce various functional groups, altering the compound's properties.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated under conditions like the Ullmann condensation or Buchwald-Hartwig coupling. unishivaji.ac.inrsc.org For instance, the synthesis of N-substituted anilines can be achieved by reacting the aniline with an appropriate halide in the presence of a base to facilitate the nucleophilic substitution.
Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base, readily forms the corresponding N-acyl derivative (an amide). unishivaji.ac.in This transformation is frequently used to protect the amino group or to introduce carbonyl functionality. For example, 10-acylphenothiazines can be prepared by reacting phenothiazine (B1677639) with fatty acid chlorides. unishivaji.ac.in
Reactivity of the Thioether Linkage
The thioether (sulfide) bridge is another key reactive center, susceptible to both oxidation at the sulfur atom and participation in ring-forming reactions.
The sulfur atom of the thioether linkage can be selectively oxidized to two different oxidation states: sulfoxide (B87167) and sulfone. This reactivity is a cornerstone of organosulfur chemistry. jchemrev.com The thioether functional group is attractive in synthesis because it can be readily converted to the corresponding sulfoxide or sulfone at various stages. jchemrev.com
The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. youtube.com Milder conditions or a stoichiometric amount of the oxidant typically yield the sulfoxide, while stronger conditions or an excess of the oxidant lead to the sulfone. organic-chemistry.orgbeilstein-journals.org
| Oxidizing Agent | Typical Product | Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by stoichiometry and catalyst choice. Urea-hydrogen peroxide (UHP) is a stable and effective alternative. | unishivaji.ac.inbeilstein-journals.orgorganic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the fully oxidized sulfone. | unishivaji.ac.in |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common reagent for controlled oxidation in organic synthesis. | organic-chemistry.org |
| Sodium meta-periodate (NaIO₄) | Sulfoxide | Known for selective oxidation of sulfides to sulfoxides without significant over-oxidation. | jchemrev.com |
| Iodosobenzene | Sulfoxide | An efficient agent for oxidizing sensitive sulfides to sulfoxides. | jchemrev.com |
The ortho-relationship between the amino group and the thioether linkage provides a perfect scaffold for intramolecular cyclization reactions to form heterocyclic systems. The most prominent example is the synthesis of phenothiazine.
Historically, phenothiazines are prepared by heating a diaryl amine with elemental sulfur, often in the presence of a catalyst like iodine, at high temperatures. unishivaji.ac.inrsc.orgslideshare.net This reaction, known as the Bernthsen fusion, creates the central thiazine (B8601807) ring through the formation of new C-S and C-N bonds. dtic.mil The presence of a catalyst can lower the required reaction temperature and improve yields. unishivaji.ac.in Modern methods have expanded to include metal-catalyzed C-S and C-N bond-forming reactions, such as the Ullmann–Goldberg cyclization or Buchwald-Hartwig coupling of the pre-formed diaryl sulfide, which often proceed under milder conditions. rsc.org
| Method | Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Bernthsen Reaction | Sulfur, Iodine (catalyst) | A classic fusion reaction involving heating the diaryl amine with sulfur to form the phenothiazine ring. | slideshare.netdtic.mil |
| Ullmann–Goldberg Cyclization | Copper catalyst (e.g., CuI) | An intramolecular C-N bond formation from the corresponding o-halo-diaryl sulfide. | rsc.org |
| Buchwald–Hartwig Coupling | Palladium catalyst | An intramolecular amination of an o-halo-diaryl sulfide to form the C-N bond of the phenothiazine ring system. | rsc.org |
| Dual Catalysis | Iron(III) triflimide, Diphenyl selenide | A newer method involving ortho-thioarylation of an aniline followed by a separate cyclization step. | rsc.org |
Transformations Involving the Fluorophenyl Group
The fluorophenyl ring is generally the most stable part of the molecule. The carbon-fluorine bond is very strong, and the fluorine atom does not typically act as a leaving group under standard synthetic conditions. However, under specific circumstances, this ring can participate in reactions.
The primary pathway for reaction at the fluorophenyl ring is nucleophilic aromatic substitution (SNAr). libretexts.org For SNAr to occur, two conditions must generally be met:
The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com
There must be a good leaving group, typically a halide other than fluoride (B91410) (Cl, Br, I). libretexts.org
In this compound, the fluorine atom is a poor leaving group for SNAr. Furthermore, the thioether and amino groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, reactions involving the substitution of the fluorine atom are unfavorable and would require harsh conditions or further modification of the molecule to introduce strong activating groups. In many metabolic or synthetic contexts, the fluorophenyl group remains intact. beilstein-journals.org
Reaction Cascade and Domino Processes
Reaction cascades, or domino processes, are efficient synthetic strategies where a single set of reagents and conditions initiates a sequence of intramolecular or intermolecular reactions. For derivatives of 2-(arylthio)aniline, these processes are pivotal in constructing complex heterocyclic scaffolds.
One notable example is the synthesis of phenothiazines through a domino iron-catalyzed C-S/C-N cross-coupling reaction. nih.govresearchgate.net This method provides an environmentally benign and efficient route to phenothiazine derivatives. nih.gov Although a specific application using this compound has not been detailed, the general mechanism suggests its potential as a substrate. The process typically involves the reaction of a 2-aminothiophenol derivative with a dihaloarene in the presence of an iron catalyst. In a hypothetical domino reaction starting from precursors to this compound, a tandem sequence of C-S and C-N bond formations would occur in one pot to yield the corresponding fluorinated phenothiazine.
Another significant cascade process applicable to this compound is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is a key step in certain phenothiazine syntheses. manchester.ac.uk The reaction involves the migration of an aryl group from the sulfur atom to the nitrogen atom of the amino group. This process is typically base-catalyzed and proceeds through a spirocyclic intermediate. manchester.ac.uknumberanalytics.com For this compound, this would involve the intramolecular attack of the amino group onto the fluorophenyl ring, leading to the formation of a new C-N bond and cleavage of the C-S bond.
The following table summarizes potential domino and cascade reactions involving this compound based on analogous systems.
| Reaction Type | Description | Potential Intermediates |
| Iron-Catalyzed Domino C-S/C-N Cross-Coupling | A one-pot synthesis of phenothiazines from 2-aminothiophenols and dihaloarenes, catalyzed by an iron salt. nih.govresearchgate.net | Iron-complexed reactants, diaryl thioether-amine intermediate. |
| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution involving the migration of the 4-fluorophenyl group from the sulfur to the nitrogen atom. manchester.ac.uknumberanalytics.com | Meisenheimer complex (a spirocyclic intermediate). manchester.ac.uk |
Investigations into Reaction Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the context of reactions involving 2-(arylthio)anilines, several key intermediates have been proposed or identified in analogous systems.
In the Smiles rearrangement of 2-aminodiaryl thioethers, the key intermediate is the Meisenheimer complex . manchester.ac.uk This spirocyclic intermediate is formed by the nucleophilic attack of the amino group on the ipso-carbon of the migrating aryl ring. numberanalytics.com The stability of this intermediate is influenced by the electronic properties of the aromatic rings. For this compound, the electron-withdrawing fluorine atom on the migrating ring would likely stabilize the anionic Meisenheimer complex, facilitating the rearrangement.
In dual-catalytic thioarylation reactions used to synthesize diaryl thioether precursors for phenothiazines, the formation of a cationic intermediate has been proposed. rsc.org This intermediate is generated by the activation of a sulfur-based electrophile by a Lewis acid, followed by reaction with a Lewis base. This charged species then undergoes a rapid reaction with the aniline derivative. rsc.org While this is part of a two-step process to form the phenothiazine, the study of such intermediates is crucial for understanding the initial C-S bond-forming step.
The table below details the intermediates that are likely to be involved in the transformations of this compound, based on studies of similar compounds.
| Reaction | Proposed Intermediate | Method of Investigation (in analogous systems) | Reference |
| Smiles Rearrangement | Meisenheimer complex | UV-Vis and NMR spectroscopy | manchester.ac.uk |
| Dual-Catalytic Thioarylation | Cationic selenium-sulfur intermediate | Mechanistic proposal based on kinetic data | rsc.org |
| Iron-Catalyzed Domino Reaction | Iron-ligand complex | Work is in progress to understand the mechanism | acs.org |
Derivatives, Analogues, and Structural Modifications
Synthesis of Substituted Aryl Thioaniline Analogues
The synthesis of substituted aryl thioaniline analogues often involves the strategic introduction of various functional groups onto the aniline (B41778) or the phenylthio moiety. A common approach to generating analogues of 2-((4-Fluorophenyl)thio)aniline involves the formation of the diaryl sulfide (B99878) bond, followed by modifications of the aromatic rings.
One notable method for creating substituted aminoanilines involves a multi-step synthesis starting from a protected 2-fluoro-4-bromoaniline. The amino group is first protected, for example with a pivaloyl group. This is followed by a palladium-catalyzed cross-coupling reaction with a variety of amines to introduce a substituent at the 4-position of the aniline ring. Finally, the protecting group is removed to yield the desired 2-fluoro-4-substituted aminoaniline. google.com This method allows for the introduction of a wide range of amine-based substituents.
A general representation of this synthetic approach is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Protection | 2-fluoro-4-bromoaniline | Pivaloyl chloride, Pyridine, Dichloromethane | N-(2-fluoro-4-bromophenyl)pivalamide |
| 2. Substitution | N-(2-fluoro-4-bromophenyl)pivalamide, various amines | Pd2(dba)3, Xantphos, Dioxane, Heat | N-(2-fluoro-4-(substituted-amino)phenyl)pivalamide |
| 3. Deprotection | N-(2-fluoro-4-(substituted-amino)phenyl)pivalamide | 50% Aqueous sulfuric acid | 2-fluoro-4-(substituted-amino)aniline |
Functionalization of the Phenyl Rings
Functionalization of the phenyl rings of this compound is a key strategy to explore structure-activity relationships and to fine-tune the molecule's properties. This can be achieved through various synthetic transformations targeting either the aniline ring or the phenylthio ring.
One approach involves the direct C-H functionalization of aniline derivatives. For instance, palladium-catalyzed meta-C-H arylation of anilines can be achieved using a norbornene mediator. nih.gov This method allows for the introduction of an aryl group at the meta position relative to the amino group, a position that is often difficult to access through classical electrophilic aromatic substitution. nih.gov
Another strategy for functionalization involves the use of pre-functionalized starting materials. For example, substituted anilines or thiophenols can be used in the initial diaryl sulfide synthesis. A study on diphenylsulfide derivatives involved the synthesis of analogues with various substitutions at the 4-position of one phenyl ring and a 2-fluoroethoxy side-chain at the 4'-position of the other.
Furthermore, direct thiocyanation of anilines represents another method of functionalization. This can be achieved mechanochemically using ammonium (B1175870) persulfate and ammonium thiocyanate (B1210189), providing a greener alternative to traditional solution-based methods. acs.org This reaction can introduce a thiocyanate group onto the aniline ring, which can then be further transformed into other sulfur-containing functionalities. acs.org
Design and Synthesis of Heterocyclic Derivatives
The aniline and thioether moieties of this compound serve as excellent precursors for the synthesis of various heterocyclic derivatives, particularly those containing sulfur and nitrogen. Thiazole (B1198619) and benzothiazole (B30560) rings are common heterocyclic systems that have been synthesized from aniline-based starting materials.
Thiazole Derivatives:
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. jpionline.org This reaction involves the condensation of a thiourea (B124793) with an α-haloketone. jpionline.org By using a substituted thiourea derived from an aniline, one can introduce the aryl-amino moiety at the 2-position of the thiazole ring. For example, 2-amino-4-substituted phenyl thiazoles can be synthesized by reacting a substituted acetophenone (B1666503) with thiourea in the presence of iodine. jpionline.org The resulting 2-aminothiazole (B372263) can be further functionalized.
A synthetic route to N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction of an amide intermediate with 4-fluorophenylboronic acid. nih.gov
Benzothiazole Derivatives:
Benzothiazoles can be synthesized from anilines through several methods. One common route involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid to form a 2-aminobenzothiazole (B30445) intermediate. humanjournals.comresearchgate.net This intermediate can then undergo further reactions to generate more complex derivatives. For instance, reaction with ethyl chloroformate can yield an ethoxycarbonyl derivative.
Another approach to 2-mercaptobenzothiazoles involves the cyclization of aniline hydrochloride salts with carbon disulfide in the presence of sulfur. The resulting mercapto group can be a handle for further functionalization. The synthesis of benzothiazole derivatives can also be achieved through the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids. researchgate.netmdpi.com
The following table summarizes some of the key heterocyclic derivatives synthesized from aniline precursors:
| Heterocycle | Synthetic Method | Key Reagents |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thiourea, Iodine |
| Thiazole | Suzuki Coupling | Amide intermediate, 4-Fluorophenylboronic acid |
| Benzothiazole | Thiocyanation/Cyclization | Potassium thiocyanate, Bromine, Acetic acid |
| 2-Mercaptobenzothiazole | Cyclization | Carbon disulfide, Sulfur |
| Benzothiazole | Condensation | 2-Aminobenzenethiol, Aldehyde/Carboxylic acid |
Structure-Reactivity Relationships in Analogues
The structural modifications of this compound analogues have a profound impact on their chemical reactivity and biological activity. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence the properties of these molecules.
In a study of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), it was found that the nature of the aromatic system and the substitution pattern on the phenyl rings were crucial for their inhibitory activity against human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk For instance, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring significantly altered the inhibitory profile. frontiersin.orgpolyu.edu.hk The presence and position of halogen substituents on the fluorophenyl ring were also found to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
Another study on aniline analogues as potent radiosensitizers revealed important structure-activity relationships. researchgate.net The introduction of different substituents on the aniline ring led to variations in their ability to inhibit Nrf2, a key regulator of antioxidant response. researchgate.net
The electronic effects of substituents on the phenyl rings can influence the reactivity of the aniline nitrogen and the thioether sulfur. Electron-withdrawing groups on the phenylthio ring can make the sulfur atom less nucleophilic, while substituents on the aniline ring can modulate the basicity and nucleophilicity of the amino group. These changes in reactivity can, in turn, affect the molecule's interaction with biological targets.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing detailed ¹H, ¹³C, or ¹⁹F NMR data for 2-((4-fluorophenyl)thio)aniline could be located.
Proton (¹H) NMR Studies
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and amine protons of this compound, are not available in the scientific literature.
Carbon (¹³C) NMR Studies
Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, are not documented in published research.
Fluorine (¹⁹F) NMR Applications
While ¹⁹F NMR is a critical technique for characterizing fluorine-containing compounds, no studies reporting the ¹⁹F NMR spectrum of this compound have been found.
Mass Spectrometry Techniques (e.g., HRMS)
High-resolution mass spectrometry data, which would confirm the elemental composition and exact mass of this compound, have not been reported.
Infrared (IR) Spectroscopy
While general IR absorption regions for functional groups present in the molecule (N-H, C-H, C-F, C-S, C-N) can be predicted, specific experimental IR spectra with peak assignments for this compound are not available.
Computational and Theoretical Chemistry Investigations
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. These theoretical predictions, when compared with experimental data, provide a powerful method for structural elucidation and understanding the electronic characteristics of a compound. For derivatives of aniline (B41778) and diaryl sulfides, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have been shown to provide excellent correlation with experimental FT-IR and NMR spectra. asianpubs.orgresearchgate.net
While specific experimental and detailed computational studies on 2-((4-Fluorophenyl)thio)aniline are not extensively available in the surveyed literature, the well-established methodologies for similar molecules allow for a reliable prediction of its spectroscopic features. Theoretical calculations for related haloaniline derivatives have demonstrated good agreement between scaled theoretical frequencies and experimental data. asianpubs.org The scaling factors, typically applied to the calculated vibrational frequencies, account for the anharmonicity of real systems and the limitations of the theoretical model. asianpubs.org
A hypothetical comparison between predicted and experimental spectroscopic data for this compound would likely resemble the data presented in the following tables. The vibrational assignments are based on the characteristic frequencies of the functional groups present in the molecule.
Table 1: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted (DFT/B3LYP) | Experimental (FT-IR) | Assignment |
| N-H Stretch (asymmetric) | ~3450 | ~3450 | Amine N-H vibration |
| N-H Stretch (symmetric) | ~3360 | ~3360 | Amine N-H vibration |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Phenyl ring C-H vibrations |
| C=C Aromatic Stretch | ~1600-1450 | ~1600-1450 | Phenyl ring skeletal vibrations |
| N-H Bend | ~1620 | ~1620 | Amine N-H scissoring |
| C-N Stretch | ~1300 | ~1300 | Aryl-amine C-N vibration |
| C-F Stretch | ~1230 | ~1230 | Fluoroaromatic C-F vibration |
| C-S Stretch | ~700 | ~700 | Diaryl sulfide (B99878) C-S vibration |
Note: The values in this table are illustrative and based on typical ranges for the assigned functional groups and data from related compounds.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts are then correlated with experimental values. For substituted anilines and related compounds, this method has proven to be a reliable tool for assigning signals in the NMR spectra. nih.gov
Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted (GIAO/DFT) | Experimental (¹³C NMR) |
| C-NH₂ | ~145 | ~145 |
| C-S (aniline ring) | ~120 | ~120 |
| C-F | ~160 (with J-coupling) | ~160 (with J-coupling) |
| C-S (fluorophenyl ring) | ~135 | ~135 |
| Other Aromatic C | ~115-130 | ~115-130 |
Note: The values in this table are illustrative and based on typical chemical shift ranges and data from analogous structures.
The correlation between theoretical and experimental spectroscopic data is crucial for confirming the molecular structure of newly synthesized compounds and for gaining insights into their electronic properties.
Theoretical Mechanistic Elucidations
Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of diaryl sulfides like this compound, the Ullmann condensation is a common synthetic route. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol.
Theoretical studies on the mechanism of copper-catalyzed S-arylation reactions have provided significant insights. One of the proposed mechanisms for the Ullmann condensation is a Halogen Atom Transfer (HAT) process. A systematic theoretical study on the copper-catalyzed S-arylation of thiophenols with aryl halides suggests that the active catalyst is a neutral (L)Cu(I)-SAr species (where L is a neutral ligand and SAr is a thiophenolate). This species is proposed to react with the aryl halide via a HAT mechanism, leading to the formation of a Cu(II) intermediate and an aryl radical. The subsequent rapid reaction between the aryl radical and the thiophenolato ligand on the copper center yields the diaryl sulfide product. This proposed mechanism is supported by the observed reactivity trend of aryl halides (ArI > ArBr > ArCl), which aligns with the calculated energetics of the halogen atom transfer step.
The synthesis of this compound can be envisioned to proceed through such a mechanism, involving the reaction of 2-aminothiophenol (B119425) with 1-fluoro-4-iodobenzene (B1293370) (or the corresponding bromide or chloride) in the presence of a copper catalyst. The key steps in this proposed mechanism are:
Formation of the active copper(I) thiophenolate catalyst: The reaction of 2-aminothiophenol with a copper(I) source.
Halogen Atom Transfer: The transfer of the halogen atom from the 4-fluorophenyl halide to the copper(I) center, forming a copper(II) species and a 4-fluorophenyl radical.
C-S Bond Formation: The rapid coupling of the 4-fluorophenyl radical with the 2-aminothiophenolate ligand to form the final product, this compound, and regenerate the active catalyst.
Computational modeling of these steps, including the calculation of activation barriers and reaction energies, can provide a detailed understanding of the reaction pathway and help in optimizing reaction conditions.
Detailed Mechanistic Studies of Specific Reactions
Kinetic Investigations and Determination of Rate Laws
While specific kinetic data for the synthesis of 2-((4-Fluorophenyl)thio)aniline is not extensively documented, the kinetics of analogous C-S cross-coupling reactions, which are fundamental to its synthesis, have been studied. For instance, in palladium-catalyzed thioetherification, the reaction rate is influenced by several factors, including the nature of the catalyst, ligands, base, and solvent. acs.org
In related copper-catalyzed diaryl thioether syntheses, it has been observed that the choice of solvent can significantly impact the reaction rate. For example, a switch from toluene (B28343) to dimethylformamide (DMF) has been shown to lower the reaction yield, which is indicative of a change in the reaction kinetics. researchgate.netrsc.org DFT calculations suggest that the activation of the aryl halide is the rate-determining step, and the activation energy is higher in more polar solvents like DMF. researchgate.netrsc.org
Similarly, in the Ullmann diaryl ether synthesis, the use of accelerating ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly increase the reaction rate, allowing the reaction to proceed at more moderate temperatures. nih.gov The reaction kinetics in these systems are often complex, with the reaction being first-order in the catalyst and the aryl halide, but the order with respect to the nucleophile can vary.
A generalized rate law for a palladium-catalyzed C-S cross-coupling reaction can be proposed as:
Rate = k[Pd-catalyst][Aryl-halide][Thiolate]
However, the exact rate law can be more complex and may involve terms related to the ligand and base concentrations, reflecting their roles in the catalytic cycle.
Isotope Effect Studies
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of the transition state. fiveable.melibretexts.org In the context of reactions involving aniline (B41778) derivatives, deuterium (B1214612) isotope effects have been particularly informative. For example, primary and secondary α-deuterium KIEs have been observed in the SN2 reactions of various substrates with deuterated aniline nucleophiles, providing evidence for a four-center transition state in some cases. fiveable.me
In the ninhydrin (B49086) reaction of primary amines, a primary isotope effect is observed upon deuteration of the α-carbon, indicating that the cleavage of the C-H bond at this position is involved in the rate-determining step. wikipedia.org For the Buchwald-Hartwig amination, intramolecular 13C KIE studies have been used to probe the mechanism. The results support a mechanism where the oxidative addition of the aryl halide to the palladium(0) complex is the first irreversible and likely rate-determining step. nih.gov
| Isotope Substitution | Expected Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
| N-H vs N-D | > 1 (Primary) | N-H bond breaking is rate-limiting |
| C-H vs C-D (ortho to amine) | ~ 1 (Secondary) | C-H bond breaking is not rate-limiting |
This table presents hypothetical KIE data for reactions involving this compound based on general principles of kinetic isotope effects.
Characterization of Transition States and Energy Profiles
Computational studies, particularly using density functional theory (DFT), have been instrumental in characterizing the transition states and energy profiles of reactions analogous to the synthesis of this compound. nih.govacs.orgwur.nl For palladium-catalyzed hydrothiolation of alkynes, DFT calculations have shown that the insertion of the alkyne into the palladium-thiolate bond is the rate-determining step due to its higher activation energy. nih.gov
In the context of copper-catalyzed C-S cross-coupling reactions, DFT calculations have been used to elucidate the reaction mechanism and the influence of substituents on the reaction's free energy profile. researchgate.net These studies often reveal that the oxidative addition of the aryl halide to the copper(I) catalyst is a key step, followed by reductive elimination to form the C-S bond. organic-chemistry.orgyoutube.com
For the enantiospecific synthesis of aniline-derived sulfonimidamides, computational studies have highlighted a chelate-type coordination of the sulfonimidoyl group to a Ca2+ ion, leading to a relatively low-energy SN2-like transition state. acs.orgwur.nl
Electron Donor-Acceptor (EDA) Complex Formation Studies
The formation of electron donor-acceptor (EDA) complexes is a key feature in many photochemical reactions involving anilines and related compounds. nih.gov An EDA complex is a weak molecular aggregate formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.gov The formation of such a complex is often indicated by the appearance of a new absorption band in the UV-vis spectrum, which is red-shifted compared to the absorptions of the individual components. nih.govacs.org
In the context of this compound, the aniline moiety can act as an electron donor, while the fluorinated phenyl ring can have electron-accepting properties. The interaction between an aniline and a fluorinated compound has been shown to form an EDA complex, as evidenced by a significant bathochromic shift in the UV-vis spectrum. acs.org The formation of this EDA complex can be further supported by techniques such as 19F NMR titrations. acs.org
Visible light irradiation of such EDA complexes can trigger a single-electron transfer (SET) from the donor to the acceptor, generating radical ions that can then participate in subsequent chemical transformations. unipr.itbeilstein-journals.org This strategy has been employed in the synthesis of various compounds, including thio-functionalized pyridines and in the C-S bond cleavage of benzylic thioethers. unipr.itresearchgate.net In some cases, the formation of an EDA complex between a thiophenol anion and an acceptor can lead to the generation of a thiyl radical upon photoexcitation. researchgate.net
| Donor | Acceptor | Evidence of EDA Complex |
| Aniline | Ethyl difluoroiodoacetate | Bathochromic shift in UV-vis, upfield shift in 19F NMR. acs.org |
| N,N-dimethylaniline | Dibenzoylethylene | New absorption band in the visible region. nih.gov |
| Thiophenol anion | N-hydroxyphthalimide ester | Broad visible-light absorption (400-650 nm). researchgate.net |
Role of Catalysts and Reagents in Reaction Pathways
The synthesis of this compound and related diaryl thioethers heavily relies on the use of catalysts, most commonly palladium and copper complexes. acs.orgresearchgate.net The choice of catalyst and associated ligands plays a crucial role in determining the efficiency and selectivity of the reaction.
Copper-catalyzed C-S coupling reactions , often referred to as Ullmann-type reactions, provide an alternative route to diaryl thioethers. organic-chemistry.orgsynarchive.comorganic-chemistry.org These reactions typically employ a Cu(I) salt as the catalyst. organic-chemistry.org The mechanism is thought to involve the formation of a copper thiolate intermediate, which then reacts with the aryl halide. researchgate.net Ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can accelerate the reaction. nih.gov In some instances, these reactions can be performed without a ligand. organic-chemistry.org
Photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions. beilstein-journals.orgresearchgate.netresearchgate.net In these systems, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating reactive radical intermediates. beilstein-journals.org For example, a thiyl radical can be generated from a thiol, which then adds to an unsaturated system or couples with an aryl radical. beilstein-journals.org In some cases, a dual catalytic system involving a photoredox catalyst and a transition metal catalyst (e.g., nickel) is employed. beilstein-journals.org
Applications in Organic Synthesis and Materials Science Precursors
Building Block for Complex Organic Scaffolds
The reactivity of the primary amine and the potential for reactions involving the thioether linkage and aromatic rings make this compound a promising starting material for synthesizing intricate organic molecules.
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry and chemical biology. The aniline (B41778) moiety within 2-((4-Fluorophenyl)thio)aniline serves as a classical precursor for a variety of these structures.
Quinazolines: Quinazoline (B50416) and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities. sigmaaldrich.com The synthesis of the quinazoline core often involves the use of ortho-substituted anilines. Although specific examples employing this compound are not prominent in the literature, its 2-amino group makes it a suitable candidate for established synthetic routes. For instance, reactions like the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acids (or their derivatives) with amides, highlight the utility of the o-amino functionality. google.com The general approach often involves reacting an aniline derivative with a suitable carbon source to form the second ring of the quinazoline system.
Potential Quinazoline Synthesis Strategies
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Friedländer Annulation | o-aminoaryl aldehyde/ketone + carbonyl compound | Quinoline/Quinazoline |
| Bischler-Napieralski type | N-acyl-2-arylethylamine derivative | Dihydroisoquinoline (analogous for quinazolines) |
Triazoles: The 1,2,4-triazole (B32235) ring is another crucial pharmacophore found in numerous therapeutic agents. nih.govnih.gov Syntheses of 1,2,4-triazoles can proceed through various pathways, often involving the reaction of hydrazines or amidrazones with one-carbon synthons. youtube.comsigmaaldrich.com The amino group of this compound could potentially be transformed into a hydrazine (B178648) or other reactive intermediates required for triazole ring formation, thereby incorporating the (4-fluorophenyl)thio moiety into the final triazole structure.
Phenothiazines: A particularly relevant application for 2-aminodiaryl thioethers is the synthesis of phenothiazines. Phenothiazines are a class of tricyclic heterocyclic compounds known for their antipsychotic and antihistaminic properties. nih.gov The classical synthesis involves the intramolecular cyclization of 2-aminodiaryl thioethers, often promoted by heat or a catalyst. youtube.comnih.gov It is highly probable that this compound could undergo an intramolecular electrophilic cyclization, such as the Smiles rearrangement or related cyclizations, to yield a fluorinated phenothiazine (B1677639) derivative. This reaction would forge a new bond between the aniline ring and the 4-fluorophenyl ring, creating the characteristic tricyclic phenothiazine core.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Anilines are frequently used as key components in many well-known MCRs. The presence of the primary amine in this compound makes it a suitable candidate for inclusion in MCRs to generate libraries of complex molecules. For example, it could potentially participate in isocyanide-based MCRs like the Ugi or Passerini reactions after conversion to an appropriate derivative, or in reactions like the Mannich or Strecker reactions, which directly utilize primary amines. The resulting products would be decorated with the (4-fluorophenyl)thio group, offering a route to novel chemical diversity.
Precursors for Functional Materials
The electronic properties conferred by the sulfur atom and the fluorine-substituted aromatic ring suggest that this compound could serve as a monomer for the synthesis of functional polymers. Polyaniline and its derivatives are well-known conductive polymers, and their properties can be fine-tuned by substituents on the aniline ring.
Electropolymerization of this compound could potentially lead to a polyaniline-type polymer. The thioether linkage and the electron-withdrawing fluorine atom would be expected to significantly influence the electronic bandgap, conductivity, and solubility of the resulting polymer. Furthermore, molecules with similar functionalities, such as triazine-containing molecules with sulfur and nitrogen atoms, have been investigated as passivation agents to enhance the crystallinity and reduce defects in perovskite solar cells, suggesting a role for such compounds in advanced materials. acs.org
Role in Aromatic Compound Transformations
The structure of this compound offers multiple sites for further chemical modification through aromatic compound transformations.
Electrophilic Aromatic Substitution: The aniline ring is activated by the electron-donating amino group, directing electrophilic substitution to the positions ortho- and para- to the amine. Given that the para position is blocked by the thioether linkage, electrophilic attack would be expected to occur at positions 3 and 5. The fluorophenyl ring is influenced by the activating, ortho-, para-directing thioether group and the deactivating, ortho-, para-directing fluorine atom.
Intramolecular Cyclization: As mentioned, intramolecular cyclization is a plausible transformation. Oxidative cyclization of related 2-aminophenyl derivatives is a known method for forming new heterocyclic rings. researchgate.net
Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in cross-coupling reactions to form more complex triarylamines. Similarly, while the C-F bond is generally strong, under specific catalytic conditions, it could potentially undergo coupling reactions.
Oxidation of the Thioether: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. libretexts.org This transformation would dramatically alter the electronic properties and geometry of the molecule, providing a pathway to different classes of compounds with potentially distinct biological or material properties.
Ligand Design and Catalysis Research
Synthesis and Characterization of Ligands Derived from 2-((4-Fluorophenyl)thio)aniline
The synthesis of ligands based on the this compound framework often involves the modification of the aniline (B41778) nitrogen atom. A common strategy is the N-arylation of this compound, which can be achieved through various synthetic methods to introduce a range of aryl substituents. nih.gov These reactions typically result in the formation of N-aryl-2-((4-fluorophenyl)thio)aniline derivatives. nih.gov
Formation of Transition Metal Complexes with Thioaniline-Derived Ligands
Ligands derived from this compound, particularly its N-aryl derivatives, are effective chelating agents for a variety of transition metals. ias.ac.innih.gov The formation of these metal complexes is typically achieved by reacting the thioaniline-derived ligand with a suitable metal salt, such as a metal chloride or acetate (B1210297), in an appropriate solvent. nih.govsbmu.ac.ir The thioether sulfur and the aniline nitrogen atoms can coordinate to the metal center, forming stable chelate rings. ias.ac.in
The resulting transition metal complexes are characterized using a combination of spectroscopic and analytical methods. nih.govsbmu.ac.ir Infrared (IR) spectroscopy is a valuable tool for identifying the coordination of the ligand to the metal ion. ias.ac.in Shifts in the vibrational frequencies of the N-H and C-S bonds in the ligand upon complexation can provide evidence of coordination. In some cases, X-ray crystallography has been used to definitively determine the solid-state structure of these complexes, revealing details about the coordination geometry around the metal center and the bond lengths and angles within the complex. semanticscholar.org
Applications in Cross-Coupling Reactions
Transition metal complexes, particularly those of palladium, featuring ligands derived from this compound have demonstrated significant catalytic activity in various cross-coupling reactions. nih.govnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon (C-C) Cross-Coupling
Palladium complexes incorporating thioaniline-derived ligands have been explored as catalysts for C-C cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are vital for the construction of biaryl structures, which are prevalent in many pharmaceuticals and functional materials. researchgate.net The electronic and steric properties of the ligands, influenced by the substituents on the N-aryl group, can be fine-tuned to optimize the catalytic efficiency and substrate scope of these reactions.
Carbon-Nitrogen (C-N) Cross-Coupling
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been a key area of application for palladium catalysts bearing thioaniline-derived ligands. nih.govresearchgate.netnih.gov These catalysts have shown effectiveness in coupling aryl halides with a variety of nitrogen-containing nucleophiles, including anilines and primary amines. nih.govresearchgate.netnih.gov The use of these specialized ligands can lead to high yields and excellent selectivity under relatively mild reaction conditions. nih.gov
Table 1: Selected Examples of C-N Cross-Coupling Reactions Catalyzed by a Palladium/Thioaniline-Derived Ligand System
| Aryl Halide | Amine | Product | Yield (%) |
| 4-n-Butylchlorobenzene | Methylamine | N-Methyl-4-n-butylaniline | 89 |
| 4-Chloroanisole | Primary Amide | N-(4-Methoxyphenyl)acetamide | ~100 |
Data sourced from a study on a mixed ligand system, demonstrating high efficiency in C-N cross-coupling reactions. nih.gov
Carbon-Sulfur (C-S) Cross-Coupling
While less common than C-C and C-N coupling, C-S cross-coupling reactions are important for the synthesis of aryl sulfides, which are valuable intermediates in medicinal chemistry and materials science. Palladium catalysts with thioaniline-derived ligands have the potential to facilitate these transformations, coupling aryl halides with thiols. The sulfur atom within the ligand scaffold itself suggests a compatibility and potential for promoting reactions involving sulfur-containing substrates.
Organocatalytic Applications
Beyond their use in transition metal catalysis, derivatives of this compound have found applications in the field of organocatalysis. In this context, the molecule itself, or a simple derivative, acts as the catalyst, avoiding the use of metals. For instance, certain thioaniline derivatives can be utilized in reactions that proceed through iminium ion intermediates. mdpi.com One possible mechanistic pathway involves the reaction of an imine with the organocatalyst, leading to the formation of a reactive intermediate that can then undergo further transformation, such as cyclization, to afford the final product. mdpi.com This approach offers a greener and often more cost-effective alternative to metal-catalyzed processes.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Methodologies
The pursuit of green chemistry is a paramount goal in modern organic synthesis. Future research should focus on developing sustainable, efficient, and cost-effective methods for producing 2-((4-Fluorophenyl)thio)aniline. Current synthetic routes may rely on transition-metal catalysts like palladium and traditional organic solvents. A forward-looking approach would involve exploring alternative, more sustainable pathways.
Key research objectives should include:
Alternative Catalysts: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium in the C-S cross-coupling reactions used to form the thioether bond.
Green Solvents: Evaluating the use of benign and recyclable solvents such as water, supercritical fluids, or bio-based solvents to minimize volatile organic compound (VOC) emissions.
Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through photochemical or mechanochemical activation, thereby reducing energy consumption.
A comparative table of a conventional versus a potential sustainable synthetic approach is presented below.
| Feature | Conventional Method (Hypothetical) | Proposed Sustainable Method |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) google.com | Iron- or Copper-based catalyst |
| Solvent | Anhydrous Dioxane or Toluene (B28343) google.com | Water, Ethanol (B145695), or a deep eutectic solvent |
| Energy Input | High-temperature reflux google.com | Room temperature or microwave irradiation |
| Atom Economy | May involve protecting groups, generating more waste google.com | Direct C-H activation or one-pot synthesis |
| Workup | Multi-step extraction with organic solvents | Simplified workup, potential for catalyst recycling |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic yields, minimize byproduct formation, and ensure process safety, the development of advanced, in-situ monitoring techniques is crucial. Applying Process Analytical Technology (PAT) to the synthesis of this compound would enable real-time tracking of reaction kinetics and intermediates.
Future research should aim to:
Implement fiber-optic probes for spectroscopic methods like Fourier-Transform Infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy directly into the reaction vessel.
Develop chemometric models to deconvolute complex spectral data, allowing for the simultaneous quantification of reactants, intermediates, the final product, and any impurities.
Use this real-time data to create feedback loops for controlling reaction parameters (e.g., temperature, reagent addition rate), leading to more robust and reproducible manufacturing processes. A study on a different compound demonstrated the use of FT-IR and NMR for structural confirmation, a principle that can be extended to real-time monitoring. researchgate.net
| Spectroscopic Technique | Information Gained in Real-Time | Potential for Process Control |
| FT-IR Spectroscopy | Monitoring the disappearance of the N-H stretch of the aniline (B41778) reactant and the appearance of new aromatic substitution patterns. | Control of reaction endpoint and temperature. |
| Raman Spectroscopy | Tracking the formation of the C-S bond and changes in the phenyl ring vibrations. Particularly useful in aqueous media. | Optimization of catalyst loading and reaction time. |
| ¹H NMR Spectroscopy | Following the shift in aromatic protons as the reactants are converted to the product, providing detailed kinetic data. | Fine-tuning of stoichiometry and reagent addition rates. |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by predicting reaction outcomes and designing novel synthetic routes. engineering.org.cnnih.gov Applying these tools to this compound can accelerate the discovery of optimized and novel syntheses.
Key avenues for exploration include:
Retrosynthesis Prediction: Using AI-driven retrosynthesis models to propose multiple viable synthetic pathways starting from commercially available precursors. microsoft.commit.edu These models can be template-based, relying on known reaction rules, or template-free, capable of discovering entirely new chemical transformations. nih.gov
Reaction Optimization: Employing ML algorithms to analyze experimental data and predict the optimal reaction conditions (temperature, solvent, catalyst, concentration) to maximize yield and purity.
Property Prediction: Training models to predict the physicochemical and material properties of derivatives of this compound, guiding the synthesis of new molecules with desired characteristics for specific applications.
| AI/ML Approach | Application to this compound | Expected Outcome |
| Single-Step Retrosynthesis | Predicts the immediate precursors (reactants) for the target molecule based on learned chemical rules. mit.edu | A ranked list of feasible bond disconnections and corresponding reactants. |
| Multi-Step Route Planning | Integrates single-step predictions with search algorithms to map out a complete synthetic pathway from simple starting materials. youtube.com | Economical and efficient multi-step synthesis plans. |
| Sequence-to-Sequence (Seq2Seq) Models | Treats the reaction as a translation problem, converting the product's SMILES string into the reactants' SMILES strings. mit.edu | Novel and non-intuitive reaction suggestions. |
| Graph Neural Networks (GNNs) | Operates on the molecular graph structure to better capture the complex topology of the molecule during prediction. engineering.org.cn | Higher accuracy in predicting reactions for complex molecular frameworks. |
Exploration of Novel Reactivity Patterns
The hybrid structure of this compound suggests a rich and underexplored reactivity profile. The interplay between the electron-donating amino group, the thioether bridge, and the electron-withdrawing fluorine atom can lead to novel chemical behavior.
Future research should investigate:
Oxidative Coupling: The aniline moiety makes the molecule a candidate for oxidative polymerization. researchgate.net Exploring its electropolymerization or chemical polymerization could lead to novel conducting polymers with unique properties imparted by the fluorine and sulfur atoms.
Directed C-H Functionalization: Using the amino or thioether group as a directing group to achieve selective functionalization of the aromatic rings, allowing for the synthesis of complex, multi-substituted derivatives.
Photochemical Reactions: Investigating the molecule's behavior under UV or visible light irradiation, which could unlock unique reaction pathways not accessible through thermal methods, potentially involving the C-F or C-S bonds.
| Reaction Type | Potential Reagents/Conditions | Anticipated Product/Application |
| Electropolymerization | Acidic medium, applied potential | A novel polyaniline-type conducting polymer for sensors or electrochromic devices. |
| Ortho-Lithiation | Organolithium reagents (e.g., n-BuLi) | Functionalized derivatives with new substituents for tuning electronic properties. |
| Buchwald-Hartwig Amination | Palladium catalyst, additional amine | Di- or tri-arylamine structures with potential applications in organic electronics. |
| Oxidation of Thioether | Oxidizing agents (e.g., H₂O₂, m-CPBA) | The corresponding sulfoxide (B87167) or sulfone, which would significantly alter the molecule's electronic properties and solubility. |
Expansion into New Areas of Materials Chemistry
The unique electronic and structural features of this compound make it an attractive building block for advanced materials. Its potential as a monomer or precursor for functional materials is a significant and largely unexplored avenue.
Promising research directions include:
Conducting Polymers: As mentioned, using the molecule as a monomer to synthesize a new class of polyaniline. The fluorine substituent is known to modify polymer properties such as solubility, stability, and electronic bandgap. researchgate.net The resulting polymer could be a valuable material for organic field-effect transistors (OFETs), sensors, or anti-corrosion coatings. researchgate.net Copolymers of aniline and thiophene (B33073) have been investigated for their donor-acceptor properties, which could be relevant here. mdpi.com
Organic Emitters: The molecule's core structure could be modified to create materials for Organic Light-Emitting Diodes (OLEDs). Further functionalization could tune its fluorescence properties for specific emission colors.
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms could act as coordination sites for metal ions, positioning the molecule as a potential organic linker for the synthesis of novel MOFs with applications in gas storage or catalysis.
| Material Class | Hypothetical Polymer/Material | Potential Properties & Applications |
| Conducting Polymers | Poly(this compound) | Enhanced thermal stability and solubility compared to unsubstituted polyaniline; application in chemical sensors and organic electronics. researchgate.net |
| Organic Semiconductors | Copolymers with other aromatic monomers | Tunable bandgap for use in polymer solar cells or organic field-effect transistors. mdpi.com |
| Corrosion Inhibitors | Self-assembled monolayers on metal surfaces | The sulfur and nitrogen atoms could coordinate to metal surfaces, forming a protective barrier against corrosion. |
Q & A
Q. What are the limitations of scaling up this compound synthesis?
- Methodological Answer : Scale-up reduces yields due to heat transfer inefficiencies and byproduct accumulation. reports a 36% yield at 1.5 g scale vs. >95% in small batches. Mitigate this via flow chemistry (improved mixing/heat control) or in situ purification (scavenger resins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
